molecular formula C6H12N6O2 B11084023 N~5~-(3-aminopropyl)-4-nitro-1H-pyrazole-3,5-diamine

N~5~-(3-aminopropyl)-4-nitro-1H-pyrazole-3,5-diamine

Cat. No.: B11084023
M. Wt: 200.20 g/mol
InChI Key: DTEMXSWSCJEWGN-UHFFFAOYSA-N
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Description

“N-(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)-N-(3-AMINOPROPYL)AMINE” is a complex organic compound that features both amino and nitro functional groups attached to a pyrazole ring. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)-N-(3-AMINOPROPYL)AMINE” typically involves multi-step organic reactions. One possible route could involve the nitration of a pyrazole derivative followed by amination. The reaction conditions would need to be carefully controlled to ensure the correct substitution pattern on the pyrazole ring.

Industrial Production Methods

Industrial production methods for such compounds would likely involve large-scale nitration and amination reactions, with considerations for safety and efficiency. The use of continuous flow reactors might be employed to handle the exothermic nature of nitration reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The amino groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Various electrophiles can be used to substitute the amino groups.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

Chemistry

In chemistry, such compounds can be used as intermediates in the synthesis of more complex molecules. They may also serve as ligands in coordination chemistry.

Biology

Biologically, compounds with amino and nitro groups are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents.

Medicine

In medicine, derivatives of such compounds might be explored for their therapeutic potential, including anti-inflammatory and anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for “N-(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)-N-(3-AMINOPROPYL)AMINE” would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The nitro group could also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)-N-METHYLAMINE
  • N-(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)-N-ETHYLAMINE

Uniqueness

“N-(3-AMINO-4-NITRO-1H-PYRAZOL-5-YL)-N-(3-AMINOPROPYL)AMINE” is unique due to the presence of both a nitro group and a propylamine chain, which can influence its reactivity and potential applications. The specific arrangement of functional groups can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H12N6O2

Molecular Weight

200.20 g/mol

IUPAC Name

3-N-(3-aminopropyl)-4-nitro-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C6H12N6O2/c7-2-1-3-9-6-4(12(13)14)5(8)10-11-6/h1-3,7H2,(H4,8,9,10,11)

InChI Key

DTEMXSWSCJEWGN-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNC1=NNC(=C1[N+](=O)[O-])N

Origin of Product

United States

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